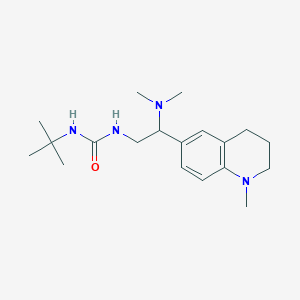
1-(Tert-butyl)-3-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyl)-3-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H32N4O and its molecular weight is 332.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactivity
1-(Tert-butyl)-3-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a compound that can be involved in various chemical reactions due to its structural features, such as the presence of a urea functional group and a tetrahydroquinoline moiety. These structural elements allow for diverse reactivity patterns and synthetic applications. For instance, urea derivatives are known to undergo lithiation, a process where lithium atoms are introduced into a molecule, which can lead to the formation of new carbon-nitrogen bonds and the creation of novel compounds (Smith, El‐Hiti, & Alshammari, 2013). Such lithiated intermediates can react with various electrophiles, leading to a wide range of substituted products, which are valuable in medicinal chemistry and material science.
Charge Transfer Dynamics
The tetrahydroquinoline component of the molecule, similar to 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), can exhibit interesting photochemical properties such as intramolecular charge transfer (ICT) dynamics. These dynamics are crucial for understanding the behavior of molecules under light exposure and have implications in the development of photophysical probes and materials for electronic applications. The study of such derivatives reveals how structural modifications, like the introduction of a tert-butyl group or changes in the nitrogen-containing ring, can affect the ICT process, potentially leading to materials with tailored electronic properties (Park et al., 2014).
Biological Activity Screening
Compounds with complex structures, including ureas and tetrahydroquinoline derivatives, are often screened for biological activities due to their potential pharmacological properties. Although the specific compound has not been directly linked to biological studies in the literature provided, similar structures have been evaluated for their ability to interact with biological targets such as enzymes, receptors, and ion channels. For example, cyclic urea derivatives have been explored for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, which are important targets in the development of drugs for conditions like glaucoma and Alzheimer's disease, respectively (Sujayev et al., 2016).
特性
IUPAC Name |
1-tert-butyl-3-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-19(2,3)21-18(24)20-13-17(22(4)5)15-9-10-16-14(12-15)8-7-11-23(16)6/h9-10,12,17H,7-8,11,13H2,1-6H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEXHLWDKQBNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2935324.png)
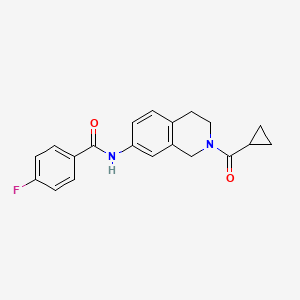
![3,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2935327.png)
![2-Chloro-N-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]acetamide](/img/structure/B2935329.png)
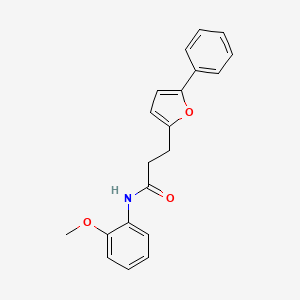
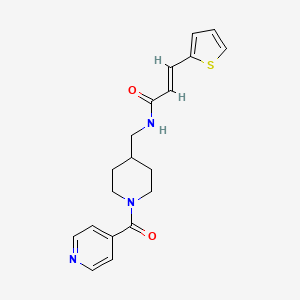
![4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide](/img/structure/B2935333.png)
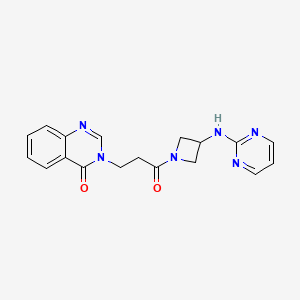

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935336.png)
![1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2935340.png)


![N-(1-cyano-1-cyclopropylethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2935347.png)
